Cas no 1371636-67-7 (1-Pentanamine, 5-bromo-N-methyl-)
1-Pentanamine, 5-bromo-N-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1-Pentanamine, 5-bromo-N-methyl-
- EN300-7187442
- SCHEMBL2385342
- 1371636-67-7
- (5-bromopentyl)(methyl)amine
-
- Inchi: 1S/C6H14BrN/c1-8-6-4-2-3-5-7/h8H,2-6H2,1H3
- InChI Key: VNEGTGOLYSJGOW-UHFFFAOYSA-N
- SMILES: C(NC)CCCCBr
Computed Properties
- Exact Mass: 179.03096g/mol
- Monoisotopic Mass: 179.03096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 5
- Complexity: 39.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.204±0.06 g/cm3(Predicted)
- Boiling Point: 193.1±23.0 °C(Predicted)
- pka: 10.65±0.10(Predicted)
1-Pentanamine, 5-bromo-N-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7187442-0.05g |
(5-bromopentyl)(methyl)amine |
1371636-67-7 | 95.0% | 0.05g |
$1032.0 | 2025-03-12 | |
| Enamine | EN300-7187442-0.1g |
(5-bromopentyl)(methyl)amine |
1371636-67-7 | 95.0% | 0.1g |
$1081.0 | 2025-03-12 | |
| Enamine | EN300-7187442-0.25g |
(5-bromopentyl)(methyl)amine |
1371636-67-7 | 95.0% | 0.25g |
$1131.0 | 2025-03-12 | |
| Enamine | EN300-7187442-0.5g |
(5-bromopentyl)(methyl)amine |
1371636-67-7 | 95.0% | 0.5g |
$1180.0 | 2025-03-12 | |
| Enamine | EN300-7187442-1.0g |
(5-bromopentyl)(methyl)amine |
1371636-67-7 | 95.0% | 1.0g |
$1229.0 | 2025-03-12 | |
| Enamine | EN300-7187442-2.5g |
(5-bromopentyl)(methyl)amine |
1371636-67-7 | 95.0% | 2.5g |
$2408.0 | 2025-03-12 | |
| Enamine | EN300-7187442-5.0g |
(5-bromopentyl)(methyl)amine |
1371636-67-7 | 95.0% | 5.0g |
$3562.0 | 2025-03-12 | |
| Enamine | EN300-7187442-10.0g |
(5-bromopentyl)(methyl)amine |
1371636-67-7 | 95.0% | 10.0g |
$5283.0 | 2025-03-12 |
1-Pentanamine, 5-bromo-N-methyl- Related Literature
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 1-Pentanamine, 5-bromo-N-methyl-
Introduction to 1-Pentanamine, 5-bromo-N-methyl- (CAS No. 1371636-67-7)
1-Pentanamine, 5-bromo-N-methyl-, identified by its Chemical Abstracts Service (CAS) number 1371636-67-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its unique structural and functional properties, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure incorporates both a pentylamine backbone and a brominated N-methyl substituent, making it a versatile building block for the development of novel therapeutic agents.
The significance of 1-Pentanamine, 5-bromo-N-methyl- lies in its potential applications across multiple domains, including drug discovery, agrochemicals, and material science. The presence of the bromine atom at the fifth position in the pentyl chain enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures essential for designing new drugs targeting various diseases.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for customized intermediates like 1-Pentanamine, 5-bromo-N-methyl-, owing to their role in synthesizing small-molecule inhibitors and modulators. For instance, studies have demonstrated its utility in generating potent kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The N-methyl group not only stabilizes the molecule but also influences its pharmacokinetic properties, making it an attractive candidate for drug development.
One of the most compelling aspects of 1-Pentanamine, 5-bromo-N-methyl- is its role in medicinal chemistry research. Researchers have leveraged its structural features to develop novel scaffolds with improved binding affinity and selectivity. A notable example is its application in creating potent antiviral agents. The bromine substituent facilitates further derivatization, enabling the design of molecules that can effectively interfere with viral replication mechanisms. This has been particularly relevant in the context of emerging infectious diseases where rapid development of antiviral drugs is paramount.
The synthesis of 1-Pentanamine, 5-bromo-N-methyl- involves multi-step organic transformations that highlight the compound's synthetic versatility. The process typically begins with the bromination of pentanamine derivatives followed by N-methylation using reagents such as methyl iodide or dimethyl sulfate. These steps require precise control over reaction conditions to ensure high yield and purity. Advanced techniques like flow chemistry have been employed to optimize these processes, enhancing scalability and reproducibility.
The compound's properties also make it valuable in material science applications. For instance, it can be used to synthesize polymers with tailored functionalities. The bromine atom allows for post-polymerization modifications, enabling the creation of materials with specific mechanical and chemical properties. Such polymers find applications in coatings, adhesives, and even electronic materials where precise molecular architecture is essential.
Recent advancements in computational chemistry have further expanded the utility of 1-Pentanamine, 5-bromo-N-methyl-. Molecular modeling studies have predicted its interactions with various biological targets, providing insights into potential drug-like properties. These simulations help researchers design derivatives with enhanced efficacy and reduced side effects. The integration of machine learning algorithms has accelerated this process by predicting optimal modifications based on large datasets of known bioactive compounds.
The environmental impact of synthesizing and using 1-Pentanamine, 5-bromo-N-methyl- is another critical consideration. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic methods using transition metals have shown promise in improving efficiency while maintaining high yields. Additionally, biocatalytic approaches employing enzymes offer an eco-friendly alternative to traditional chemical synthesis.
In conclusion,1-Pentanamine, 5-bromo-N-methyl- (CAS No. 1371636-67-7) represents a cornerstone compound in modern chemical research with far-reaching implications for pharmaceuticals and materials science. Its unique structural features enable diverse applications across multiple industries, underscoring its importance as a building block for innovative solutions. As research continues to uncover new possibilities for this compound,1-Pentanamine, 5-bromo-N-methyl- is poised to play an increasingly pivotal role in shaping future advancements.
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